N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with benzoxazole: The final step involves the acylation of the oxadiazole intermediate with a benzoxazole derivative using reagents like acetic anhydride or similar acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Investigation as a building block for novel polymers or materials with specific electronic properties.
Biological Studies: Exploration of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: can be compared with other compounds containing pyrazole, oxadiazole, or benzoxazole rings.
Examples: Compounds like 1,3,4-oxadiazole derivatives, benzoxazole-based molecules, and pyrazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combined structural motifs, which may confer distinct chemical and biological properties not observed in simpler analogs.
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4/c1-20-10(6-7-16-20)13-18-19-14(25-13)17-12(22)8-21-9-4-2-3-5-11(9)24-15(21)23/h2-7H,8H2,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMKYWQOPQULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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